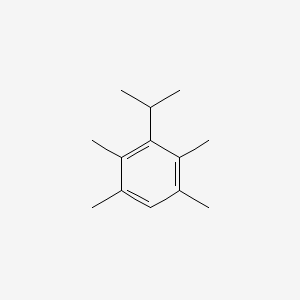1,2,4,5-Tetramethyl-3-(propan-2-yl)benzene
CAS No.: 142144-68-1
Cat. No.: VC16856883
Molecular Formula: C13H20
Molecular Weight: 176.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 142144-68-1 |
|---|---|
| Molecular Formula | C13H20 |
| Molecular Weight | 176.30 g/mol |
| IUPAC Name | 1,2,4,5-tetramethyl-3-propan-2-ylbenzene |
| Standard InChI | InChI=1S/C13H20/c1-8(2)13-11(5)9(3)7-10(4)12(13)6/h7-8H,1-6H3 |
| Standard InChI Key | FILUXEXKYVASJD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1C)C(C)C)C)C |
Introduction
Structural and Chemical Properties
Molecular Geometry and Symmetry
The benzene core of 1,2,4,5-tetramethyl-3-(propan-2-yl)benzene adopts a planar hexagonal arrangement, with substituents positioned to minimize steric strain. The methyl groups at the 1,2,4,5 positions create a pseudo-symmetrical pattern, while the bulkier isopropyl group at the 3-position introduces asymmetry. Computational models of analogous systems, such as durene (1,2,4,5-tetramethylbenzene), suggest that methyl groups induce minor distortions in bond angles (∠C-C-C ≈ 120° ± 2°) due to steric repulsion . The isopropyl substituent, with its branched C3H7 moiety, likely exacerbates this distortion, leading to localized non-planarity in the aromatic ring.
Physicochemical Characteristics
While experimental data for 1,2,4,5-tetramethyl-3-(propan-2-yl)benzene are unavailable, extrapolation from related compounds permits reasonable estimates:
The compound’s low solubility in polar solvents aligns with trends observed in polyalkylbenzenes, where increased alkylation reduces dipole interactions . Its vapor pressure at 25°C is projected to be <0.1 mmHg, comparable to tetraisopropylbenzene (0.00545 mmHg) , suggesting limited volatility.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 1,2,4,5-tetramethyl-3-(propan-2-yl)benzene likely involves sequential Friedel-Crafts alkylation or isomer-selective functionalization. A plausible route proceeds as follows:
-
Durene Preparation: Methylation of o-xylene with methanol under acidic conditions yields 1,2,4,5-tetramethylbenzene .
-
Isopropyl Introduction: Electrophilic substitution at the 3-position using isopropyl chloride in the presence of AlCl3. Steric hindrance from adjacent methyl groups may necessitate elevated temperatures (80–100°C) and extended reaction times.
Alternative strategies include:
-
Suzuki Coupling: Aryl boronic acids (e.g., 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid derivatives ) could couple with isopropyl halides, though this approach is less common for simple alkylation.
-
Directed Ortho-Metalation: Using directing groups to position substituents, followed by quenching with electrophiles.
Reactivity Profile
-
Nitration: Concentrated HNO3/H2SO4 at 50–60°C yields mono-nitro derivatives.
-
Sulfonation: Oleum (20% SO3) introduces sulfonic acid groups, though regioselectivity is poorly controlled.
-
Oxidation: Strong oxidants (e.g., KMnO4) selectively attack the isopropyl group, forming a carboxylic acid at the 3-position.
Applications and Industrial Relevance
Intermediate in Fine Chemicals
The compound’s steric bulk and hydrophobicity make it a candidate for synthesizing tailored surfactants and plasticizers. Analogous tetramethylbenzenes are precursors to durene-1,4-dicarboxylic acid, used in high-performance polyesters .
Liquid Crystal Technology
Symmetrically substituted alkylbenzenes exhibit mesogenic properties. While 1,2,4,5-tetramethyl-3-(propan-2-yl)benzene lacks the symmetry of commercial liquid crystals (e.g., 4-pentyl-4'-cyanobiphenyl), its derivatives could serve as dopants to modulate phase transitions.
Catalysis and Materials Science
Bulky aryl groups stabilize transition metal complexes in heterogeneous catalysis. For example, palladium complexes of polyalkylbenzenes show promise in cross-coupling reactions .
| Parameter | Estimated Value |
|---|---|
| Flash Point | 110–120°C |
| Autoignition Temperature | 350–400°C |
| NFPA Rating | Health: 1, Flammability: 2, Reactivity: 0 |
Future Perspectives
Advances in directed C-H functionalization could enable more efficient synthesis of 1,2,4,5-tetramethyl-3-(propan-2-yl)benzene, bypassing traditional stepwise alkylation. Computational studies to predict its mesophase behavior and catalytic activity are warranted. Additionally, environmental fate analyses must address its persistence and bioaccumulation potential, given the recalcitrance of polyalkylated aromatics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume